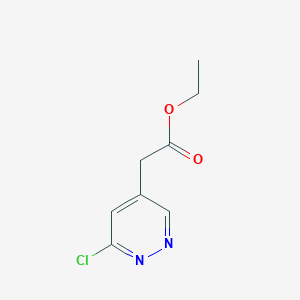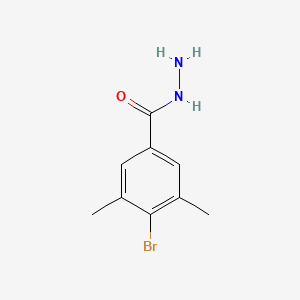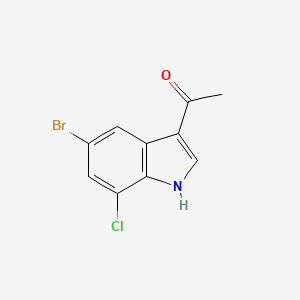
3-Acetyl-5-bromo-7-chloroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-bromo-7-chloroindole is a halogenated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-7-chloroindole typically involves halogenation reactions. One common method is the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-5-bromo-7-chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Bromine and chlorine sources in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various halogenated and functionalized indole derivatives, which can be further used in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-bromo-7-chloroindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-bromo-7-chloroindole involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its binding affinity to various receptors and enzymes. This interaction can modulate biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Bromoindole: Another halogenated indole with similar reactivity.
7-Chloroindole: Shares the chlorine substitution but lacks the acetyl group.
5-Bromoindole: Similar bromine substitution but different overall structure.
Uniqueness: 3-Acetyl-5-bromo-7-chloroindole is unique due to the presence of both bromine and chlorine atoms, along with an acetyl group.
Eigenschaften
Molekularformel |
C10H7BrClNO |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
1-(5-bromo-7-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrClNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3 |
InChI-Schlüssel |
WDDMLFBCNZWAED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


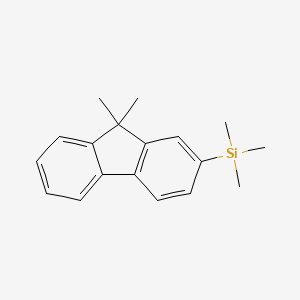



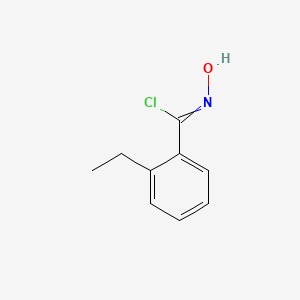
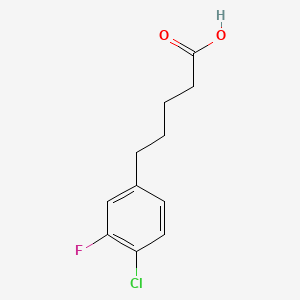
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
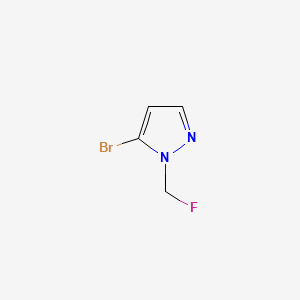
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
